N-Formylaminoglutethimide
Description
N-Formylaminoglutethimide (C₁₄H₁₆N₂O₃) is a metabolite of aminoglutethimide (AG), a nonsteroidal aromatase inhibitor historically used in breast cancer treatment. The compound is synthesized via acetylation of AG in humans, as demonstrated in pharmacokinetic studies involving healthy volunteers .
Properties
CAS No. |
83591-99-5 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]formamide |
InChI |
InChI=1S/C14H16N2O3/c1-2-14(8-7-12(18)16-13(14)19)10-3-5-11(6-4-10)15-9-17/h3-6,9H,2,7-8H2,1H3,(H,15,17)(H,16,18,19) |
InChI Key |
JDYFACIKDPJKEB-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC=O |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC=O |
Synonyms |
N-formylAG N-formylaminoglutethimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Aminoglutethimide (AG)
| Property | Aminoglutethimide (AG) | N-Formylaminoglutethimide |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₄H₁₆N₂O₃ |
| Functional Group | Primary amine (-NH₂) | Formamide (-NHCHO) |
| Molecular Weight | 232.27 g/mol | 268.29 g/mol |
| Polarity | Moderate | Reduced (due to formyl group) |
| Metabolic Role | Parent drug | Primary acetylated metabolite |
Key Differences :
- The addition of a formyl group in this compound increases molecular weight and reduces polarity compared to AG. This modification likely alters pharmacokinetic properties, such as renal excretion efficiency and tissue penetration .
- AG’s primary amine group is critical for aromatase inhibition. Formylation may diminish or abolish this activity, as seen in other acetylated drug metabolites (e.g., acetylisoniazid) .
Comparison with Other Acetylated Pharmaceutical Metabolites
Acetylation is a common phase II metabolic pathway, often altering drug activity and excretion. Examples include:
Shared Characteristics :
- Acetylated metabolites generally exhibit reduced pharmacological activity and enhanced excretion.
- Interindividual variability in acetylator phenotypes influences metabolite levels, as observed with AG and isoniazid .
Comparison with Formamide-Containing Pharmaceuticals
Formamide groups are present in drugs such as formoterol-related compounds () and ranitidine derivatives ().
Functional Implications :
- Formylation often reduces bioactivity by sterically hindering target interactions or altering electronic properties.
- In this compound, the formyl group may block AG’s binding to aromatase, analogous to formoterol-related compound B’s loss of β₂-adrenergic activity .
Research Findings and Clinical Relevance
- Metabolic Disposition: this compound is a major urinary metabolite of AG, with excretion rates influenced by acetylator phenotype.
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